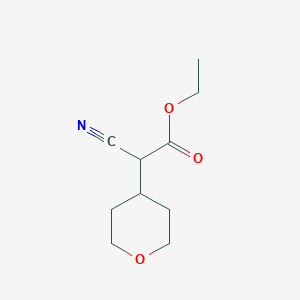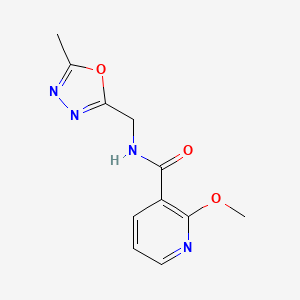![molecular formula C11H9N3O4 B2429908 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde CAS No. 1006953-87-2](/img/structure/B2429908.png)
4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 1006953-87-2 . It has a molecular weight of 247.21 . It is in powder form .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.21 .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes (AOPs) and Degradation Pathways
The compound has been explored in the context of advanced oxidation processes (AOPs), particularly in studies focused on the degradation of acetaminophen from aqueous media. Research has highlighted the generation of various by-products through these processes, with a detailed examination of their kinetics, mechanisms, and biotoxicity. The compound's role in these processes helps in understanding and enhancing degradation pathways, potentially contributing to environmental remediation efforts (Qutob et al., 2022).
Catalytic Oxidation in Lignin Processing
The compound is also relevant in the field of catalytic oxidation, particularly in the conversion of lignins into aromatic aldehydes. Studies have analyzed how various factors, such as the nature of the lignin and oxidant, temperature, and mass transfer, influence the yield of aldehydes and the overall process selectivity. This research is crucial for understanding the efficient processing of lignin, a major component in biomass, into valuable chemicals (Tarabanko & Tarabanko, 2017).
Involvement in Corrosion Inhibition
The chemical structure of the compound suggests potential applications in corrosion inhibition. Studies on similar molecular structures, specifically quinoline derivatives, have indicated effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces. This line of research could provide insights into the potential use of 4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde in protective coatings and materials engineering to prevent corrosion (Verma, Quraishi, & Ebenso, 2020).
Applications in Medicinal Chemistry
The core structure of the compound, involving a nitro group and a pyrazole ring, is structurally special and found in various compounds exhibiting significant medicinal activities. Research in medicinal chemistry explores the synthetic strategies and biological activities of such derivatives, highlighting their importance in pharmaceutical applications. The unique properties and potential applications in therapeutic contexts make this an area of significant scientific interest (Sheetal et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for “4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-7-9-1-3-11(4-2-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNRJOTGMXALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)


![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)


![1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2429844.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2429846.png)